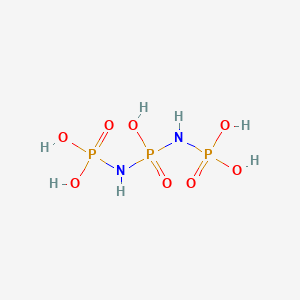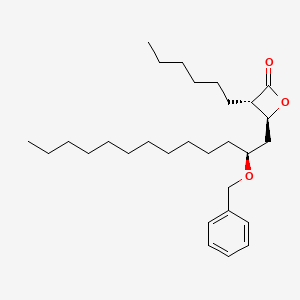
Diimidotriphosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diimidotriphosphoric acid is a compound that belongs to the class of imidophosphoric acids. These compounds are characterized by the presence of NH groups that interconnect phosphorus atoms in condensed phosphates, formally replacing bridging oxygen atoms. This compound is formed through the hydrolysis of trimetaphosphimic acid, resulting in the opening of the P3N3 ring structure .
Vorbereitungsmethoden
Diimidotriphosphoric acid can be synthesized through various methods. One common approach involves the hydrolysis of trimetaphosphimic acid. This reaction leads to the formation of this compound by ring opening. The reaction conditions typically involve the presence of water and temperatures above 120°C . Another method includes the ammonolysis of cyclophosphates followed by recyclization and rearrangement reactions
Analyse Chemischer Reaktionen
Diimidotriphosphoric acid undergoes various chemical reactions, including hydrolysis and decomposition. The hydrolysis of trimetaphosphimic acid leads to the formation of this compound, which can further decompose into unknown crystalline compounds at temperatures above 120°C . Common reagents used in these reactions include water and ammonia. The major products formed from these reactions are polyphosphates and ammonia or ammonium ions .
Wissenschaftliche Forschungsanwendungen
Diimidotriphosphoric acid has several scientific research applications. It has been described as a catalyst for various reactions, such as the Oxa-Pictet–Spengler reaction, Mannich reactions, and N–O acetalizations . The compound’s ability to form hydrogen bonds within and between stacks of rod-shaped anions makes it a promising precursor for the synthesis of oxonitridophosphates at moderate temperatures . Additionally, this compound and its derivatives have been investigated for their potential use in solvent extraction processes, particularly in the extraction of americium .
Wirkmechanismus
The mechanism of action of diimidotriphosphoric acid involves its ability to form hydrogen bonds and its decomposition into various polyphosphates and ammonia or ammonium ions. The compound’s molecular targets and pathways are primarily related to its role as a precursor for the synthesis of oxonitridophosphates and other related compounds . The formation of hydrogen bonds within and between stacks of rod-shaped anions plays a crucial role in its stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Diimidotriphosphoric acid can be compared to other imidophosphoric acids and their salts. Similar compounds include oxonitridophosphates, imidonitridophosphates, and oxoimidophosphates . These compounds share the characteristic NH groups that interconnect phosphorus atoms, replacing bridging oxygen atoms. this compound is unique in its ability to form hydrogen bonds within and between stacks of rod-shaped anions, making it a promising precursor for the synthesis of oxonitridophosphates at moderate temperatures .
Eigenschaften
CAS-Nummer |
15177-81-8 |
|---|---|
Molekularformel |
H7N2O8P3 |
Molekulargewicht |
255.99 g/mol |
IUPAC-Name |
[[hydroxy-(phosphonoamino)phosphoryl]amino]phosphonic acid |
InChI |
InChI=1S/H7N2O8P3/c3-11(4,1-12(5,6)7)2-13(8,9)10/h(H7,1,2,3,4,5,6,7,8,9,10) |
InChI-Schlüssel |
JCALBVZBIRXHMQ-UHFFFAOYSA-N |
Kanonische SMILES |
N(P(=O)(NP(=O)(O)O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-](/img/structure/B13437568.png)

![benzyl 1-(4-hydroxy-3-methoxycarbonylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13437589.png)
![1,1'-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene](/img/structure/B13437593.png)







![tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate](/img/structure/B13437643.png)


